molecular formula C12H17NO2 B184524 N-(2-ethoxyphenyl)butanamide CAS No. 21118-79-6

N-(2-ethoxyphenyl)butanamide

Cat. No.: B184524
CAS No.: 21118-79-6
M. Wt: 207.27 g/mol
InChI Key: WDQZWPHVBSJGPV-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)butanamide is a secondary amide derivative characterized by a butanamide chain (CH₂CH₂CONH-) attached to a 2-ethoxyphenyl group. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring may influence electronic and steric effects, while the butanamide moiety contributes to hydrogen-bonding capacity and lipophilicity. Such compounds are often explored in pharmaceutical and synthetic chemistry due to their tunable physicochemical properties and bioactivity .

Properties

CAS No.

21118-79-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

WDQZWPHVBSJGPV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key comparisons between N-(2-ethoxyphenyl)butanamide and structurally related compounds:

Compound Name (IUPAC) Key Substituents/Features Molecular Formula Appearance Pharmacological Notes Source Reference
This compound - 2-ethoxy phenyl group
- Butanamide chain
C₁₂H₁₇NO₂ Not reported No direct data; inferred stability N/A
4-Methoxybutyrylfentanyl - 4-methoxy phenyl group
- Piperidinyl moiety
C₂₃H₃₀N₂O₂ White powder Opioid activity (fentanyl analog)
N-(2-Ethoxyphenyl)formamide - 2-ethoxy phenyl group
- Formamide chain
C₉H₁₁NO₂ Not reported Accidental synthesis byproduct
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide - 4-nitro, 2-methyl phenyl
- Ethyl-branched chain
C₁₃H₁₈N₂O₃ Not reported Potential synthetic intermediate

Key Observations

Substituent Effects: Ethoxy vs. Amide Chain Length: The butanamide chain enhances hydrophobicity relative to the formamide derivative (N-(2-ethoxyphenyl)formamide), which may reduce aqueous solubility but improve metabolic stability .

Pharmacological Implications: 4-Methoxybutyrylfentanyl’s opioid activity arises from its piperidinyl moiety, absent in this compound. This highlights the critical role of tertiary amine groups in opioid receptor binding .

Synthetic Utility :

  • N-(2-Ethoxyphenyl)formamide’s accidental synthesis underscores the unpredictability of triazene reaction pathways, suggesting that this compound may require controlled conditions for purity .
  • Branched chains (e.g., 2-ethyl in ’s compound) introduce steric hindrance, which could influence crystallinity or bioavailability compared to linear chains .

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